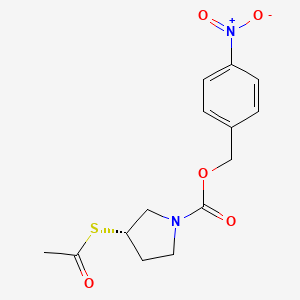![molecular formula C20H18F7NO2 B13404191 2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine [Aprepitant-M2]](/img/structure/B13404191.png)
2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine [Aprepitant-M2]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-®-[1-®-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(s)-fluorophenylmorpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring substituted with fluorophenyl and bis(trifluoromethyl)phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-®-[1-®-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(s)-fluorophenylmorpholine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or through cyclization reactions involving diols and amines.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorine atom is introduced into the phenyl ring.
Attachment of the Bis(trifluoromethyl)phenyl Group: This can be done using Friedel-Crafts alkylation or acylation reactions, where the trifluoromethyl groups are introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-®-[1-®-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(s)-fluorophenylmorpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-®-[1-®-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(s)-fluorophenylmorpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2-®-[1-®-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(s)-fluorophenylmorpholine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The fluorophenyl group can engage in hydrogen bonding and π-π interactions with proteins, affecting their function and leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-®-[1-®-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-4-(s)-fluorophenylmorpholine: Similar structure but with a different substitution pattern on the morpholine ring.
2-®-[1-®-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(s)-chlorophenylmorpholine: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The unique combination of the trifluoromethyl and fluorophenyl groups in 2-®-[1-®-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(s)-fluorophenylmorpholine imparts distinct physicochemical properties, such as high lipophilicity and stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C20H18F7NO2 |
|---|---|
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
(2R)-2-[2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-fluorophenyl]morpholine |
InChI |
InChI=1S/C20H18F7NO2/c1-11(12-7-13(19(22,23)24)9-14(8-12)20(25,26)27)30-18-15(3-2-4-16(18)21)17-10-28-5-6-29-17/h2-4,7-9,11,17,28H,5-6,10H2,1H3/t11-,17+/m1/s1 |
Clé InChI |
VLHPKQVBURRWJG-DIFFPNOSSA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2=C(C=CC=C2F)[C@@H]3CNCCO3 |
SMILES canonique |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2=C(C=CC=C2F)C3CNCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


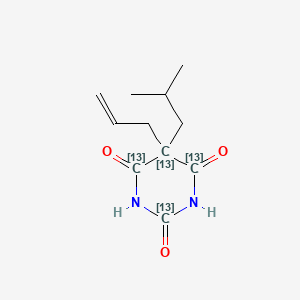

![disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B13404126.png)
![N-[(1R,2S)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13404127.png)
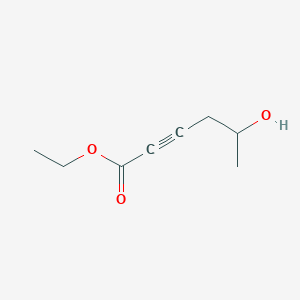
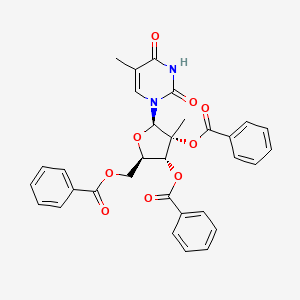
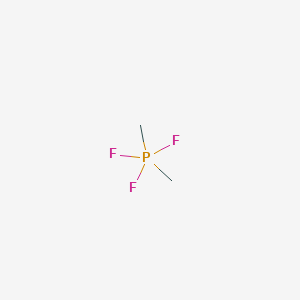
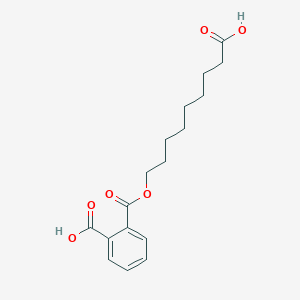
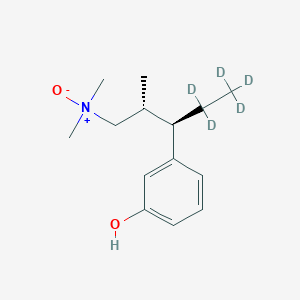
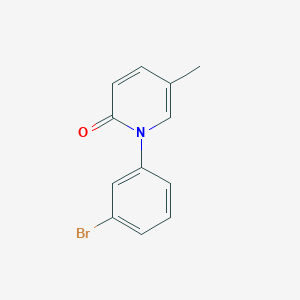
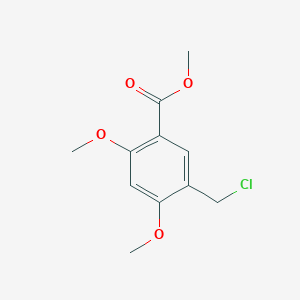
![2-(3,4-Dimethoxyphenyl)-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13404211.png)
![2-(Propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13404213.png)
